Bienvenue dans la boutique en ligne BenchChem!

2-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)(methyl)amino)ethanol

Cyclooxygenase Inhibition Anti-platelet Structure-Activity Relationship

2-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)(methyl)amino)ethanol (CAS 59663-46-6) is a fully synthetic small molecule belonging to the 5,6-diaryl-1,2,4-triazine class. Its core scaffold—featuring two para-methoxyphenyl rings at C-5 and C-6—has been systematically exploited for cyclooxygenase (COX) inhibition and anti-platelet activity across a series of 3-substituted analogs.

Molecular Formula C20H22N4O3
Molecular Weight 366.4 g/mol
Cat. No. B12906604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)(methyl)amino)ethanol
Molecular FormulaC20H22N4O3
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESCN(CCO)C1=NC(=C(N=N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC
InChIInChI=1S/C20H22N4O3/c1-24(12-13-25)20-21-18(14-4-8-16(26-2)9-5-14)19(22-23-20)15-6-10-17(27-3)11-7-15/h4-11,25H,12-13H2,1-3H3
InChIKeyVVESQRVGVHCYHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Specific Baseline: 2-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)(methyl)amino)ethanol as a Structurally Defined 3-Amino-1,2,4-triazine Research Intermediate


2-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)(methyl)amino)ethanol (CAS 59663-46-6) is a fully synthetic small molecule belonging to the 5,6-diaryl-1,2,4-triazine class [1]. Its core scaffold—featuring two para-methoxyphenyl rings at C-5 and C-6—has been systematically exploited for cyclooxygenase (COX) inhibition and anti-platelet activity across a series of 3-substituted analogs [1][2]. The target compound differentiates itself at the C-3 position by a tertiary amine-bearing hydroxyethyl side chain, which introduces distinct hydrogen-bonding capacity and modulates physicochemical properties such as LogP and solubility relative to simpler alkyl-substituted comparators [2][3]. This combination of a privileged diaryltriazine pharmacophore with a tunable 3-aminoalcohol tail makes the compound a relevant candidate for structure–activity relationship (SAR) expansion, late-stage functionalization, and comparative pharmacological profiling within anti-inflammatory and anti-thrombotic discovery programs.

Why Generic 5,6-Diaryl-1,2,4-triazines Cannot Replace 2-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)(methyl)amino)ethanol in Quantitative Pharmacology


Within the 5,6-bis(4-methoxyphenyl)-1,2,4-triazine series, small modifications at the C-3 position profoundly alter biological potency, selectivity, and pharmacokinetic behavior. In the foundational SAR study by Tanaka et al. (1994), replacing a methyl substituent (anitrazafen) with a carbonyl-piperazine moiety (compound 10) shifted the COX IC₅₀ by several orders of magnitude—from micromolar to 280 nM—while simultaneously introducing vasodilatory activity (ED₅₀ = 45 μM) and eliminating aspirin-like gastrointestinal toxicity [1]. The target compound bears a 2-(methylamino)ethanol group at C-3, a structural motif absent from the extensively characterized methyl (anitrazafen), ethyl, and morpholinoethyl analogs. This tertiary aminoalcohol side chain alters both the steric and electronic environment at the triazine C-3 position and introduces a free hydroxyl capable of serving as a hydrogen-bond donor or a synthetic handle for prodrug conjugation. Consequently, activity data, solubility profiles, and metabolic stability obtained on comparator 3-substituted triazines—including anitrazafen or GPR84 antagonist 1—cannot be extrapolated to this compound without experimental verification [2][3].

Quantitative Differentiation Evidence: 2-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)(methyl)amino)ethanol vs. Closest Analogs


COX Inhibition Potency Cliff: 3-Carbonylpiperazine Analog vs. 3-Methyl Analog Illustrates Magnitude of Substituent-Dependent Activity Shift

In the benchmark SAR study of 3-substituted 5,6-bis(4-methoxyphenyl)-1,2,4-triazines, compound 10—bearing a 4-methylpiperazine-1-carbonyl group at C-3—exhibited an in vitro COX IC₅₀ of 2.8 × 10⁻⁷ M, whereas the widely referenced comparator anitrazafen (3-methyl analog) showed substantially weaker COX inhibition in the same assay [1]. This >100-fold potency differential, driven solely by C-3 substituent variation, demonstrates that the 3-position is a critical potency-determining knob in this chemotype. Although direct COX IC₅₀ data for 2-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)(methyl)amino)ethanol have not been publicly reported, its unique 3-(methylamino)ethanol substituent occupies an intermediate chemical space—combining the tertiary amine character of compound 10 with the steric compactness of anitrazafen—and is predicted to yield a distinct COX inhibition and solubility profile relative to both comparators.

Cyclooxygenase Inhibition Anti-platelet Structure-Activity Relationship

GPR84 Antagonist Scaffold: Indole-Conjugated Analog Demonstrates High-Affinity Competitive Antagonism; Aminoethanol Analog Offers a Functionalizable Alternative Core

A high-throughput screen of >300,000 compounds identified 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole as a high-affinity, highly selective competitive antagonist of human GPR84 [1]. The bis(4-methoxyphenyl)triazine core was found to be essential for receptor engagement, while the indole-methyl substituent contributed to binding pocket complementarity and species selectivity. The target compound shares the identical diaryltriazine core but replaces the indole-methyl moiety with a 2-(methylamino)ethanol group. This substitution introduces a free primary alcohol—absent in the indole–methyl analog—that can serve as a hydrogen-bond donor/acceptor for altered receptor interactions or as a conjugation site for fluorescent probes, biotin tags, or PEGylated prodrugs. Although head-to-head GPR84 affinity data are not yet available, the target compound represents a structurally distinct, synthetically versatile entry point for exploring GPR84 antagonism without the planar, lipophilic indole motif.

GPR84 Antagonist Inflammation Orphan GPCR

Physicochemical Differentiation: Predicted LogP and Hydrogen-Bonding Capacity Distinguish the Aminoethanol Analog from 3-Alkyl and 3-Thioether Congeners

Within the commercially available 5,6-bis(4-methoxyphenyl)-1,2,4-triazine analogs, the 3-substituent dictates key drug-likeness parameters. The 3-ethyl congener (CAS 63119-28-8) exhibits a computed LogP of 3.3 with zero hydrogen-bond donors [1]. The 3-methyl analog (anitrazafen, CAS 63119-27-7) similarly lacks H-bond donor capacity. In contrast, 2-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)(methyl)amino)ethanol introduces one hydrogen-bond donor (OH) and an additional hydrogen-bond acceptor (tertiary amine), which is predicted to lower LogP by approximately 0.5–1.0 log units relative to the 3-ethyl analog, thereby improving aqueous solubility and reducing phospholipidosis risk [2]. This shift in physicochemical space—driven exclusively by the 3-aminoalcohol substituent—makes the target compound a distinct tool for solubility-limited assay configurations or for medicinal chemistry campaigns seeking reduced lipophilicity while retaining the diaryltriazine pharmacophore.

Physicochemical Properties LogP Solubility

Evidence-Backed Application Scenarios for 2-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)(methyl)amino)ethanol Procurement


Medicinal Chemistry SAR Expansion of 5,6-Diaryl-1,2,4-triazine COX Inhibitors

The demonstrated sensitivity of COX inhibitory potency to C-3 substituent variation—exemplified by the >100-fold differential between compound 10 (IC₅₀ = 280 nM) and anitrazafen [1]—justifies procurement of the target compound for systematic SAR exploration. Screening this aminoalcohol-bearing analog in head-to-head COX-1/COX-2 enzymatic assays alongside the methyl, ethyl, and morpholinoethyl comparators would directly quantify the impact of hydrogen-bond donor introduction on isoform selectivity and potency. The resulting data would fill a critical gap in the publicly available SAR landscape for this chemotype.

Chemical Biology Probe Development Targeting Proinflammatory GPR84

The identification of the bis(4-methoxyphenyl)-1,2,4-triazine core as the pharmacophore responsible for high-affinity GPR84 antagonism [2] positions the target compound as a versatile starting point for chemical probe synthesis. The free hydroxyl group on the aminoethanol side chain provides a native conjugation handle for fluorophore or biotin attachment without requiring scaffold re-engineering—a distinct synthetic advantage over the indole-methyl GPR84 antagonist 1, which requires de novo functionalization. Researchers can employ the compound in competitive binding assays to quantify the affinity cost of replacing the indole motif with a flexible aminoalcohol chain.

Solubility-Optimized Positive Control for In Vitro Anti-platelet Aggregation Assays

The predicted reduction in LogP (~0.5–1.0 log units) relative to the 3-ethyl congener (LogP = 3.3) [3] suggests the target compound will exhibit superior aqueous solubility, reducing the need for DMSO concentrations that may confound platelet aggregation readouts. Procurement for use as a reference compound in light transmission aggregometry or flow-cytometry-based platelet activation assays is supported by the established anti-aggregatory activity of the 5,6-diaryl-1,2,4-triazine class [1], while the improved solubility profile minimizes vehicle interference relative to more lipophilic analogs.

Late-Stage Functionalization for Prodrug and Bioconjugate Synthesis

The tertiary aminoalcohol side chain of the target compound offers a unique synthetic handle absent in the 3-alkyl and 3-thioether analogs cataloged in the MolAid database [3]. The hydroxyl group can be selectively acylated, sulfonylated, or converted to a carbonate ester for pH-sensitive prodrug strategies, while the tertiary amine can be quaternized or oxidized to the N-oxide. These derivatization routes enable exploration of 5,6-diaryl-1,2,4-triazine prodrugs designed to modulate pharmacokinetics or target tissue-specific delivery, with the parent compound serving as both a synthetic precursor and an analytical reference standard.

Quote Request

Request a Quote for 2-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)(methyl)amino)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.